![molecular formula C10H9N3O B5585761 6,7-dimethyl-6H-[1,2,5]oxadiazolo[3,4-e]indole](/img/structure/B5585761.png)

6,7-dimethyl-6H-[1,2,5]oxadiazolo[3,4-e]indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "6,7-dimethyl-6H-[1,2,5]oxadiazolo[3,4-e]indole" is part of a broader class of chemical entities known for their unique molecular frameworks, which incorporate oxadiazole and indole moieties. These compounds have garnered attention due to their interesting chemical and physical properties, which make them relevant in various scientific and technological fields.

Synthesis Analysis

The synthesis of indole derivatives like "6,7-dimethyl-6H-[1,2,5]oxadiazolo[3,4-e]indole" often involves annelation processes and cycloaddition reactions. For instance, 6,7-dihydrobenzo[c][1,2,5]oxadiazol-4(5H)-one oxime can be annelated with acetylene in the presence of KOH/DMSO/H2O under pressure, leading to NH- or N-vinyl-5,8-dihydro-4H-[1,2,5]oxadiazolo[3,4-g]indoles, which are then aromatized to the target indoles (Budaev et al., 2019). Additionally, one-pot synthesis approaches involving 1,4-dipolar cycloaddition reactions have been explored to create novel indole derivatives (Sammor et al., 2018).

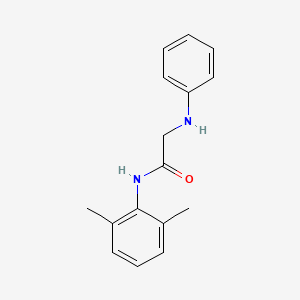

Molecular Structure Analysis

The molecular structure of indole derivatives, including "6,7-dimethyl-6H-[1,2,5]oxadiazolo[3,4-e]indole," features a fusion of oxadiazole and indole rings, leading to a complex heterocyclic system. Structural elucidation is often achieved through spectroscopic methods and, in some cases, confirmed by single-crystal X-ray diffraction, revealing the precise arrangement of atoms within the molecule and the nature of its 3D conformation.

Chemical Reactions and Properties

Indole derivatives exhibit a range of chemical reactivities due to their heterocyclic structure, allowing for further functionalization and modification. Reactions such as oxidative coupling, cycloadditions, and skeletal rearrangements enable the synthesis of a variety of compounds with diverse properties (Gu et al., 2006).

Direcciones Futuras

The future directions for “6,7-dimethyl-6H-[1,2,5]oxadiazolo[3,4-e]indole” could involve further exploration of its potential applications in various fields such as material science, medicinal chemistry, and high energy molecules . More research could also be conducted to understand its mechanism of action and to optimize its synthesis process.

Propiedades

IUPAC Name |

6,7-dimethylpyrrolo[2,3-g][2,1,3]benzoxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-6-5-7-9(13(6)2)4-3-8-10(7)12-14-11-8/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVMSAJMKAXOLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C=CC3=NON=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-6-benzyl-3-(1H-imidazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5585681.png)

![1-(2-fluorophenyl)-5-[(4-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5585683.png)

![2-[3-(2-ethoxyphenyl)propyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5585704.png)

![(1S*,5R*)-6-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5585717.png)

![2-[(3R*,4R*)-4-amino-3-hydroxypiperidin-1-yl]-N-(3,4-dimethoxybenzyl)acetamide](/img/structure/B5585725.png)

![4-[(isopropylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5585732.png)

![4-[(4-propoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5585745.png)

![4-[(3-cyclohexylisoxazol-5-yl)methyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5585748.png)

![6-ethyl-2-(2-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5585751.png)

![2-{[(4-methylbenzyl)amino]carbonyl}phenyl acetate](/img/structure/B5585753.png)

![methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4-(3-methylphenyl)-3-thiophenecarboxylate](/img/structure/B5585776.png)